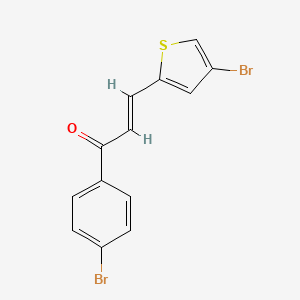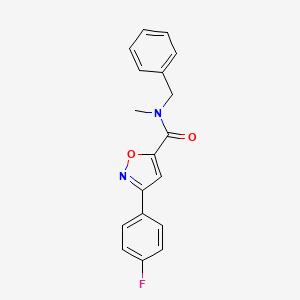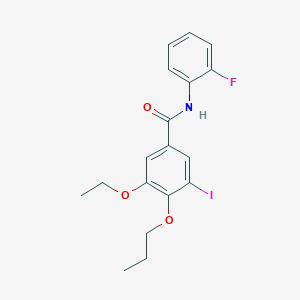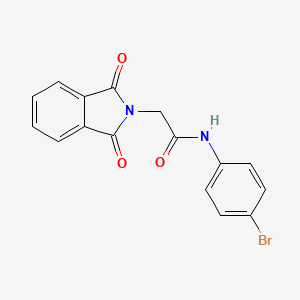
7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide
説明
The compound “7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide” is a quinoline derivative, which is a class known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their antibacterial, antifungal, and pesticide properties, as well as their use in various chemical syntheses and reactions.
Synthesis Analysis
Quinoline derivatives synthesis often involves cyclization and substitution reactions. For example, a series of 1-substituted quinoline carboxylic acids showed that the cyclopropyl group notably enhanced activity, indicating the importance of substituents in quinoline synthesis for biological efficacy (Domagala et al., 1988).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly impact their biological activity. For instance, structural characterization through techniques such as NMR, FTIR, and X-ray diffraction analysis plays a crucial role in understanding the compound's properties and potential applications (Xi-le Deng et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cyclopropanation, which is critical for the synthesis of novel compounds with potential biological activities. Such syntheses often involve diastereoselective reactions and can lead to compounds with significant biological properties (S. Yong et al., 2007).
科学的研究の応用
Antibacterial Activity
The quinolone derivatives, closely related to the specified compound, have been extensively studied for their antibacterial properties. For example, a series of quinolone carboxylic acids were synthesized and evaluated for their potency against bacterial strains, demonstrating a correlation between the inhibition of DNA gyrase and antibacterial efficacy (Domagala et al., 1988). The cyclopropyl group, in particular, was found to significantly enhance the activity of the quinolone, indicating a promising avenue for further research into antibacterial agents.
Pesticide Development
Research on compounds structurally related to 7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide has extended into the development of novel pesticides. A study synthesized a new compound by combining a chloro-substituted quinoline moiety with a substituted amide group, demonstrating significant herbicidal and fungicidal activities (Xi-le Deng et al., 2021). This suggests the potential for such compounds to be developed into effective pesticide formulations.
Anticancer Research
The quest for new anticancer agents has also led to the investigation of quinoline derivatives. Studies have shown that amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives exhibit cytotoxic activities against various carcinoma cell lines. This research highlights the possibility of using quinoline derivatives as a basis for developing novel anticancer therapies (H. Bhatt et al., 2015).
Molecular Docking Studies
In the realm of computational chemistry, quinoline derivatives have been subjected to molecular docking studies to predict their binding affinities and interactions with biological targets. These studies are crucial for understanding the mechanism of action of potential therapeutic agents and for guiding the design of more effective compounds (Shikui Zhao & Wei-cheng Zhou, 2010).
Synthetic Methodologies
The synthesis and reactivity of compounds like 7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide are of considerable interest in organic chemistry. Research into their synthesis has not only expanded the toolkit of organic synthesis but also provided insights into the mechanisms underlying their reactivity and potential transformations (K. Jansson et al., 2006).
特性
IUPAC Name |
7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-3-14-4-6-15(7-5-14)20-12-18(22(26)24-16-8-9-16)17-10-11-19(23)13(2)21(17)25-20/h4-7,10-12,16H,3,8-9H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROPHDVMFXEIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-phenyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)
![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)
![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4578847.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4578871.png)


![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)
![N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4578885.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4578894.png)
